Methyl 2-{[(4-sulfamoylphenyl)sulfonyl]amino}benzoate
Description
Methyl 2-{[(4-sulfamoylphenyl)sulfonyl]amino}benzoate is a sulfonamide-containing benzoate derivative characterized by a methyl ester group at the 2-position of the benzoate ring and a sulfamoylphenylsulfonylamino moiety. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 2-[(4-sulfamoylphenyl)sulfonylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6S2/c1-22-14(17)12-4-2-3-5-13(12)16-24(20,21)11-8-6-10(7-9-11)23(15,18)19/h2-9,16H,1H3,(H2,15,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPFVSRSPXQWPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(4-sulfamoylphenyl)sulfonyl]amino}benzoate typically involves the reaction of 4-sulfamoylbenzenesulfonyl chloride with methyl 2-aminobenzoate. This reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform, and the product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial production also incorporates advanced purification methods, including distillation and high-performance liquid chromatography (HPLC), to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(4-sulfamoylphenyl)sulfonyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.
Substitution: Conditions vary depending on the specific substitution reaction, but typically involve strong acids or bases and appropriate catalysts.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted aromatic compounds, depending on the specific reaction.
Scientific Research Applications
Methyl 2-{[(4-sulfamoylphenyl)sulfonyl]amino}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-{[(4-sulfamoylphenyl)sulfonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways and lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, Methyl 2-{[(4-sulfamoylphenyl)sulfonyl]amino}benzoate is compared with structurally related sulfonamide benzoates. Key differentiating factors include substituent positioning, electronic effects, and biological activity.
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Reactivity The sulfamoyl group in this compound enhances its hydrogen-bonding ability compared to methyl or chloro substituents in analogs like Methyl 2-({[(4-methylphenyl)sulfonyl]amino}benzoate) . Fluorine substitution in Ethyl 4-({[(4-fluorophenyl)sulfonyl]acetyl}amino)benzoate increases polarity, improving solubility but reducing metabolic stability .
Biological Activity Methyl 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate exhibits antimicrobial activity due to the electron-withdrawing chloro group, which enhances membrane penetration . The title compound’s sulfamoyl group may target enzymes like carbonic anhydrase, similar to sulfanilamide derivatives .
Crystallographic and Physicochemical Properties Propyl 2-(4-methylbenzenesulfonamido)benzoate crystallizes in the P-1 space group with π-π stacking interactions, a feature absent in the title compound’s analogs . Methyl 2-methoxy-4-[(methylsulfonyl)amino]benzoate demonstrates N–H···O hydrogen bonds in its crystal lattice, a property shared with sulfamoyl-containing derivatives .
Research Implications
The sulfamoyl group in this compound positions it as a lead compound for targeting sulfonamide-sensitive enzymes. However, analogs with chloro or methyl substituents (e.g., Methyl 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate) may offer better pharmacokinetic profiles for specific applications . Further studies on crystallographic interactions and substituent optimization are warranted to balance solubility and bioactivity.
Biological Activity
Methyl 2-{[(4-sulfamoylphenyl)sulfonyl]amino}benzoate is a sulfonamide compound that has attracted attention due to its potential biological activities. This article explores its biological activity, synthesis, and implications for medicinal chemistry, particularly focusing on its interaction with carbonic anhydrase isozymes and potential anticancer properties.
Chemical Structure and Properties
This compound has the molecular formula C₁₃H₁₅N₃O₄S₂. Its structure features a methyl ester group attached to a benzoate moiety, which is further substituted with a sulfonamide group. This unique arrangement enhances its biological activity compared to simpler sulfonamide derivatives.
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Sulfonamidation: This involves the reaction of an amine with sulfonyl chloride derivatives.
- Esterification: The methyl ester group can be introduced using standard esterification techniques involving benzoic acid derivatives.
These methods allow for tailored synthesis depending on desired properties and applications.
Case Study 1: Inhibition of Carbonic Anhydrase Isozymes
A series of studies focused on designing compounds that selectively inhibit CAIX have shown promising results. For instance, a related compound exhibited an observed binding affinity of for CAIX with over 100-fold selectivity compared to other isozymes . This highlights the potential of this compound as a candidate for further development in cancer therapeutics.
Case Study 2: Antimicrobial Activity
While direct studies on the antimicrobial activity of this specific compound are sparse, the general class of sulfonamide compounds has demonstrated significant antibacterial effects against various pathogens. Future research could explore the specific mechanisms by which this compound exerts these effects.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Notable Features |
|---|---|---|
| Methyl 4-aminobenzoate | C₈H₉NO₂ | Intermediate in dye synthesis |
| Sulfanilamide | C₆H₈N₂O₂S | Benchmark for sulfonamide activity |
| Acetazolamide | C₁₀H₁₁N₃O₃S | Used in treating glaucoma; carbonic anhydrase inhibitor |
This compound stands out due to its specific combination of a benzoate structure with a sulfonamide group, enhancing its potential biological activity compared to simpler derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
